An In-depth Technical Guide to the Physical Properties of (4R)-1-Cbz-4-hydroxy-D-proline Methyl Ester
An In-depth Technical Guide to the Physical Properties of (4R)-1-Cbz-4-hydroxy-D-proline Methyl Ester
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract: (4R)-1-Cbz-4-hydroxy-D-proline methyl ester is a valuable chiral building block, frequently utilized in the synthesis of complex peptides, peptidomimetics, and pharmaceutical agents. Its rigid pyrrolidine scaffold, combined with strategically placed functional groups, makes it an essential synthon for introducing conformational constraints in molecular design. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, identified by CAS Number 155075-23-3. Beyond presenting established data, this document offers field-proven experimental protocols to enable researchers to independently verify these properties, ensuring a self-validating approach to quality control and experimental design.
Chemical Identity and Core Physical Properties
(4R)-1-Cbz-4-hydroxy-D-proline methyl ester, also known as 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, is a derivative of the non-proteinogenic amino acid D-proline. The presence of the Cbz (carboxybenzyl) protecting group on the amine and the methyl ester on the carboxylic acid facilitate its use in standard peptide synthesis workflows.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | [1][2] |
| CAS Number | 155075-23-3 | [1][3][4] |
| Molecular Formula | C₁₄H₁₇NO₅ | [3] |
| Molecular Weight | 279.29 g/mol | [3] |
| Appearance | White to off-white solid powder | [5] |
| Melting Point | 80-85 °C (for the (2S,4S)-L-enantiomer) | |
| Boiling Point | 478.3 ± 45.0 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in DMSO, Chloroform, Methanol. Slightly soluble in water (3.1 g/L at 25°C, predicted). | [3][5] |
| Optical Rotation | [α]D: Not widely reported. See Protocol 2 for determination. | N/A |
Note on Melting Point: As enantiomers possess identical physical properties, the melting point of the widely reported L-isomer, (2S,4S)-N-Cbz-4-hydroxy-L-proline methyl ester, serves as a reliable value for the D-isomer.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of the target compound. While a complete, published dataset is elusive, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides a detailed map of the proton environment. For this molecule, the spectrum is expected to show distinct signals for the Cbz group, the pyrrolidine ring, and the methyl ester. The presence of rotamers due to hindered rotation around the carbamate C-N bond may lead to the broadening or duplication of some peaks. A ¹H NMR spectrum is available for viewing on ChemicalBook for reference.[6]
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
7.25-7.40 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.
-
5.10-5.25 (m, 2H): Signals for the benzylic CH₂ protons of the Cbz group.
-
4.50-4.60 (m, 1H): The proton at the C4 position, bonded to the hydroxyl group.
-
4.40-4.50 (m, 1H): The α-proton at the C2 position.
-
3.70-3.80 (s, 3H): A sharp singlet for the methyl ester (COOCH₃) protons.
-
3.50-3.70 (m, 2H): Protons of the CH₂ group at the C5 position.
-
2.10-2.40 (m, 2H): Protons of the CH₂ group at the C3 position.
-
~2.0 (br s, 1H): A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
~173 ppm: Carbonyl carbon of the methyl ester.
-
~155 ppm: Carbonyl carbon of the Cbz carbamate group.
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128 ppm: Aromatic CH carbons of the benzyl group.
-
~69 ppm: C4 carbon attached to the hydroxyl group.
-
~67 ppm: Benzylic CH₂ carbon of the Cbz group.
-
~58 ppm: C2 carbon (α-carbon).
-
~55 ppm: C5 carbon of the pyrrolidine ring.
-
~52 ppm: Methyl carbon of the ester group.
-
~38 ppm: C3 carbon of the pyrrolidine ring.
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
3500-3300 (broad): O-H stretch from the hydroxyl group.
-
3050-3030 (medium): Aromatic C-H stretch from the benzyl group.
-
2950-2850 (medium): Aliphatic C-H stretch from the pyrrolidine ring and methyl group.
-
~1745 (strong): C=O stretch of the methyl ester.
-
~1695 (strong): C=O stretch of the Cbz carbamate.
-
1420-1380 (medium): C-O-H bend of the hydroxyl group.
-
1250-1000 (strong): C-O stretches from the ester and carbamate groups.
Experimental Protocols for Property Verification
To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies provide a robust framework for researchers to confirm the physical properties of their sample.
Logical Workflow for Characterization
The following diagram outlines the logical sequence of experiments for the comprehensive characterization of a new or existing batch of (4R)-1-Cbz-4-hydroxy-D-proline methyl ester.
Caption: Workflow for physical & spectroscopic characterization.
Protocol 1: Determination of Melting Point
Causality: The melting point is a rapid and effective indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), whereas impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered sample on a clean, dry watch glass.
-
Capillary Loading: Tap the open end of a glass capillary tube into the sample powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Set a fast heating rate (~10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool significantly.
-
Accurate Determination: Insert a new sample. Heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Measurement: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
Reporting: The melting point is reported as the range T₁ – T₂.
Protocol 2: Measurement of Specific Optical Rotation
Causality: As a chiral molecule, the compound will rotate plane-polarized light. The direction and magnitude of this rotation are unique physical constants that confirm the enantiomeric identity and purity. The absence of rotation would indicate a racemic mixture.
Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg of the sample (record the exact mass, m) and dissolve it in a suitable solvent (e.g., Chloroform or Methanol) in a 10.0 mL volumetric flask. Fill to the mark to get a precise concentration (c, in g/mL).
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the pure solvent used in step 1.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring no air bubbles are in the light path. The standard path length (l) is 1.0 dm.
-
Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. Take at least three readings and average them.
-
Calculation: Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l) Where T is the temperature in °C (typically 20 or 25 °C).
-
Reporting: Report the value including the temperature, wavelength (D), concentration, and solvent. Example: [α]D²⁰ +XX.X (c 1.0, CHCl₃).
Protocol 3: Sample Preparation for NMR Analysis
Causality: A properly prepared NMR sample is critical for obtaining high-resolution spectra. The choice of deuterated solvent is key to avoiding large interfering solvent signals. The sample must be free of particulate matter, which distorts the magnetic field homogeneity and degrades spectral quality.
Methodology:
-
Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a small, clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it dissolves a wide range of organic compounds and its residual proton signal at 7.26 ppm is a convenient reference.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: To remove any particulate matter, draw the solution into a clean Pasteur pipette that has a small plug of glass wool (not cotton) inserted at its neck.
-
Transfer: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Molecular Structure and Key Functional Groups
The chemical reactivity and spectroscopic properties of the molecule are dictated by its functional groups. Understanding their roles is key to interpreting data.
Caption: Key functional groups dictating physical properties.
Handling, Storage, and Safety
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid generating dust.
-
Storage: For long-term stability, store the compound in a tightly sealed container in a freezer (-20°C) and protect from moisture.
-
Safety: The compound may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard information.
References
-
PubMed. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids.[Link]
-
Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions.[Link]
-
National Center for Biotechnology Information. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability.[Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of Quaternary Proline Analogues.[Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis.[Link]
-
Royal Society of Chemistry. Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts.[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).[Link]
-
BuyersGuideChem. N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3.[Link]
Sources
- 1. N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3 - BuyersGuideChem [buyersguidechem.com]
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